((3-Chloropropoxy)methyl)benzene
Overview
Description
Synthesis Analysis
The synthesis of compounds related to “((3-Chloropropoxy)methyl)benzene” involves various strategies, including electrooxidative chlorination and reactions with benzene catalyzed by aluminum chloride. For example, 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene was prepared in 72% yield by electrooxidative double ene-type chlorination (Uneyama et al., 1983). Additionally, reactions of 1-X-2-chloropropanes with benzene catalyzed by AlCl3 have been studied, leading to various products including n-propylbenzene and 1,1-diphenyl-1-propene (Matsuda & Shinohara, 1978).
Molecular Structure Analysis
The molecular structure of compounds similar to “((3-Chloropropoxy)methyl)benzene” reveals interesting features. Studies show that these compounds often crystallize in specific space groups, with molecules lying across rotation axes, and are stabilized by intramolecular hydrogen bonds (Thinagar et al., 2003). This information is crucial for understanding the interactions and stability of such compounds.
Chemical Reactions and Properties
The chemical reactivity of “((3-Chloropropoxy)methyl)benzene” and related compounds includes a variety of reactions. For instance, the Friedel-Crafts alkylation reaction with benzene and electrochemical preparations are notable, demonstrating the versatility of these molecules in synthetic chemistry (Segi et al., 1982).
Scientific Research Applications
A study found that 3-(E)-[(3,4-dichlorophenyl)imino]methyl-benzene-1,2-diol shows promising structural, wave functional, and electronic properties, potentially useful in biological and anticancer activities (Julie et al., 2021).
Research on the Friedel-Crafts reaction of benzene with 2-methyloxetane, which is related to ((3-Chloropropoxy)methyl)benzene, resulted in 3-phenyl-1-butanol and 3-chloro-1-butanol as by-products, showing varying stereochemical courses depending on the catalyst (Segi et al., 1982).
A study indicated that benzene, among other compounds, interacts synergistically to affect gene expression in rat liver and kidney, implying significant implications in toxicology and environmental health (Hendriksen et al., 2007).
Benzene's ability to recognize specific isomeric carbohydrates was demonstrated, indicating the existence of CH/pi interactions between carbohydrates and proteins. This has implications in molecular recognition studies (Bautista-Ibañez et al., 2008).
In a study involving electrooxidative double ene-type chlorination, 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, a functionalized isoprene unit, was prepared. This has potential applications in organic synthesis (Uneyama et al., 1983).
A study on the reaction of functionally substituted 2-chloropropanes with benzene, catalyzed by aluminum chloride, produced unusual products like n-propylbenzene and 1,1-diphenyl-1-propene. This research contributes to our understanding of organic reaction mechanisms (Matsuda & Shinohara, 1978).
Another study revealed that hydroquinone and 1,4-benzoquinone disrupt global DNA methylation in human liver cells, suggesting increased carcinogenic risk due to inhibition of DNMT activity (Hu et al., 2014).
The cyclopropyl(methyl)bromonium ion was found to act as a methylating and allylating agent in reactions with benzene, indicating its utility in synthetic organic chemistry (Colosimo & Bucci, 1982).
Safety And Hazards
The compound has several hazard statements including H302, H315, H318, H331, H334, H335, H350, H373, and H400 . Precautionary statements include P201, P202, P260, P261, P264, P270, P271, P273, P280, P281, P285, P301+P312, P302+P352, P304+P340, P304+P341, P305+P351+P338, P308+P313, P310, P311, P312, P314, P330, P332+P313, P342+P311, P362, P391, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-chloropropoxymethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQPOKBAQDQMQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278117 | |
Record name | [(3-Chloropropoxy)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10278117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((3-Chloropropoxy)methyl)benzene | |
CAS RN |
26420-79-1 | |
Record name | 26420-79-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6169 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(3-Chloropropoxy)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10278117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ((3-Chloropropoxy)methyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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